Ethyl [2-(2,5-dioxoimidazolidin-4-yl)ethoxy]carbamate
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Overview
Description
Ethyl [2-(2,5-dioxoimidazolidin-4-yl)ethoxy]carbamate is a chemical compound with a unique structure that includes an imidazolidinone ring
Preparation Methods
The synthesis of Ethyl [2-(2,5-dioxoimidazolidin-4-yl)ethoxy]carbamate typically involves the reaction of ethyl carbamate with a suitable imidazolidinone derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency .
Chemical Reactions Analysis
Ethyl [2-(2,5-dioxoimidazolidin-4-yl)ethoxy]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl [2-(2,5-dioxoimidazolidin-4-yl)ethoxy]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl [2-(2,5-dioxoimidazolidin-4-yl)ethoxy]carbamate involves its interaction with specific molecular targets. The imidazolidinone ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl [2-(2,5-dioxoimidazolidin-4-yl)ethoxy]carbamate can be compared with other similar compounds, such as:
- Ethyl [2-(2,5-dioxoimidazolidin-1-yl)acetate
- Ethyl [2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate
These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific imidazolidinone ring and ethoxycarbamate group, which confer distinct chemical and biological properties .
Properties
CAS No. |
92117-88-9 |
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Molecular Formula |
C8H13N3O5 |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
ethyl N-[2-(2,5-dioxoimidazolidin-4-yl)ethoxy]carbamate |
InChI |
InChI=1S/C8H13N3O5/c1-2-15-8(14)11-16-4-3-5-6(12)10-7(13)9-5/h5H,2-4H2,1H3,(H,11,14)(H2,9,10,12,13) |
InChI Key |
VYPCDECMRZBOJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NOCCC1C(=O)NC(=O)N1 |
Origin of Product |
United States |
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